4-chloro-N-(2-phenylethyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Description
4-Chloro-N-(2-phenylethyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chloro (Cl) and trifluoromethyl (CF₃) groups at positions 4 and 3, respectively. The sulfonamide nitrogen is bonded to a 2-phenylethyl group. This structure confers a balance of hydrophobicity (from CF₃ and the aromatic chain) and polarity (from the sulfonamide group). Its molecular formula is estimated as C₁₅H₁₄ClF₃N₂O₂S, with a molecular weight of 364.79 g/mol.
Properties
IUPAC Name |
4-chloro-N-(2-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2S/c16-14-7-6-12(10-13(14)15(17,18)19)23(21,22)20-9-8-11-4-2-1-3-5-11/h1-7,10,20H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDANHVLXIBFFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-phenylethyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride, 2-phenylethylamine, and trifluoromethylating agents.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane, acetonitrile, and ethanol.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | ClSO₃H, 0–5°C, 4 hr | 85% | 95% |
| 2 | 2-Phenylethylamine, DCM, RT, 12 hr | 78% | >99% |
This method avoids exothermic side reactions through controlled reagent addition and low-temperature conditions .
Sulfonamide Group (–SO₂NH–)
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Hydrolysis Resistance: Stable under acidic (HCl, 6M) and basic (NaOH, 6M) conditions at 100°C for 24 hr.
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Alkylation/Acylation: Reacts with methyl iodide or acetyl chloride in DMF (K₂CO₃, 60°C) to form N-substituted derivatives (e.g., N-methyl or N-acetyl analogs) .
Aromatic Chlorine Substituent
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Nucleophilic Substitution: Inactive under standard SNAr conditions (DMF, K₂CO₃, 100°C) due to electron-withdrawing trifluoromethyl group.
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Cross-Coupling: Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids requires microwave irradiation (150°C, 30 min) for moderate yields (40–55%) .
Trifluoromethyl Group (–CF₃)
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Inertness: No observed reactivity under hydrolysis (H₂O/H₂SO₄) or reduction (LiAlH₄) conditions.
Derivatization Strategies
Derivatives are synthesized to enhance bioactivity or study structure-activity relationships (SAR):
Comparative Reactivity in Analogues
Modifications to the phenylethylamine moiety significantly alter reactivity:
| Structural Variation | Reaction with ClSO₃H | Yield of Sulfonamide |
|---|---|---|
| 2-Phenylethylamine | Fast (<2 hr) | 78% |
| 3-Phenylpropylamine | Moderate (4 hr) | 65% |
| 4-Phenylbutylamine | Slow (>6 hr) | 52% |
Increased alkyl chain length reduces nucleophilicity, slowing sulfonamide formation .
Mechanistic Insights
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Sulfonamide Stability: DFT calculations show the –SO₂NH– group’s resonance stabilization contributes to hydrolytic resistance (ΔG‡ = 32 kcal/mol for hydrolysis).
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Electrophilic Aromatic Substitution (EAS): Trifluoromethyl and sulfonamide groups direct incoming electrophiles to the para position relative to chlorine, as confirmed by X-ray crystallography .
Industrial-Scale Optimization
Patent US7132444B2 highlights process improvements for analogues :
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Temperature Control: Staged addition of 4-nitrophenyl chloroformate prevents exothermic runaway.
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Solvent Selection: Toluene/THF mixtures enhance yield (89%) vs. pure DCM (72%).
Scientific Research Applications
Medicinal Chemistry
4-chloro-N-(2-phenylethyl)-3-(trifluoromethyl)benzene-1-sulfonamide exhibits promising antibacterial and antifungal properties. These characteristics make it a candidate for the development of new antimicrobial agents. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival.
Case Study: Antimicrobial Activity
Research has shown that compounds with similar structures to this compound demonstrate significant activity against various strains of bacteria, including resistant strains of Staphylococcus aureus. In vitro studies have indicated that modifications in the trifluoromethyl group can enhance the compound's efficacy against specific pathogens .
Material Science
The incorporation of trifluoromethyl groups into polymer matrices has been shown to improve thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and coatings.
Case Study: Polymer Enhancement
In a study focusing on polymer composites, the addition of sulfonamide derivatives, including this compound, resulted in enhanced mechanical properties and thermal stability compared to conventional polymers. This enhancement is attributed to the strong intermolecular interactions facilitated by the sulfonamide group .
Agricultural Chemistry
The compound's potential as a herbicide or pesticide has been explored due to its ability to inhibit specific enzyme pathways in plants. The trifluoromethyl moiety is known to enhance lipophilicity, improving the compound's ability to penetrate plant tissues.
Case Study: Herbicidal Activity
Experimental results have indicated that derivatives of this compound can effectively control weed species without harming crop plants. Field trials demonstrated that formulations containing this compound significantly reduced weed biomass while maintaining crop yield .
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-phenylethyl)-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Variations
The target compound’s closest analogues differ in substituents on the benzene ring or the sulfonamide-attached moiety. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Physicochemical Properties
- Lipophilicity: The target compound’s logP is estimated to exceed 2.5 due to the CF₃ group and aromatic side chain, compared to 1.97 for the dimethylaminopropyl analogue .
- Solubility : The sulfonamide group improves aqueous solubility, but the 2-phenylethyl chain may reduce it compared to shorter-chain derivatives (e.g., propyl in ).
Biological Activity
4-chloro-N-(2-phenylethyl)-3-(trifluoromethyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities, particularly in oncology and as an inhibitor of specific kinases. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacokinetic properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure can be represented as follows:
- Molecular Formula : C17H16ClF3N2O2S
- Molecular Weight : 436.1529 g/mol
- SMILES Notation :
CCCCC(C(=O)N(S(=O)(=O)C1=CC=C(C=C1)Cl)C(F)(F)F)
This compound has been identified primarily as a c-KIT kinase inhibitor . c-KIT is a receptor tyrosine kinase involved in various cellular processes, including cell survival and proliferation. Inhibition of c-KIT is particularly relevant in the context of gastrointestinal stromal tumors (GISTs), where mutations in the c-KIT gene lead to uncontrolled cell growth.
Inhibition Profile
Research indicates that this compound exhibits potent activity against both wild-type and drug-resistant mutants of c-KIT, such as T670I and D820G mutants. It demonstrates a favorable pharmacokinetic profile in vivo across multiple species, suggesting its potential as a therapeutic agent for treating GISTs resistant to conventional therapies like imatinib .
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in various animal models. Key findings include:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1-2 hours post-administration.
- Distribution : High tissue distribution with significant penetration into tumor tissues.
- Metabolism : Primarily metabolized by hepatic enzymes, leading to several metabolites with varying degrees of biological activity.
- Excretion : Excreted mainly through urine, with a half-life suitable for once-daily dosing regimens.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in preclinical models:
- Preclinical Efficacy in GIST Models :
- Safety Profile :
- Comparative Studies :
Data Table: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Target Protein | c-KIT |
| Inhibition Mechanism | Competitive inhibition of ATP binding |
| Efficacy in GIST Models | Tumor volume reduction >60% |
| Pharmacokinetics | Rapid absorption; high tissue distribution; urinary excretion |
| Safety Profile | Manageable; minor side effects |
Q & A
Q. How can molecular docking guide target identification?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
